tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the tert-butyl group, bromine, methoxy group, and sulfonamide moiety contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Azetidine Formation: The formation of the azetidine ring through cyclization reactions.
tert-Butyl Protection: The protection of the carboxyl group using tert-butyl groups to enhance stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but lacks the bromine and methoxy groups.
tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: Contains a spiro structure with a bromine atom.
Uniqueness
tert-Butyl 3-(5-bromo-2-methoxyphenylsulfonamido)azetidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
tert-butyl 3-[(5-bromo-2-methoxyphenyl)sulfonylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O5S/c1-15(2,3)23-14(19)18-8-11(9-18)17-24(20,21)13-7-10(16)5-6-12(13)22-4/h5-7,11,17H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNQHBWUGKLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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